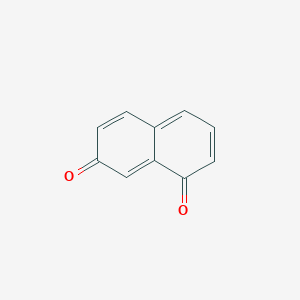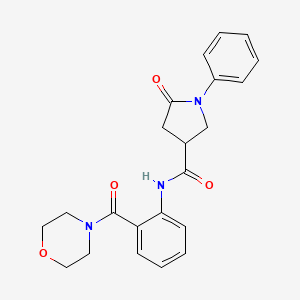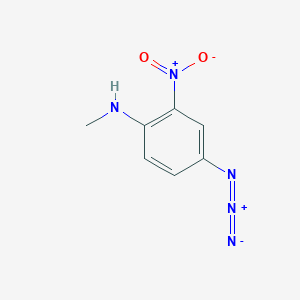
Cyclopentenol, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentenol, methyl- is an organic compound with the molecular formula C6H12O. . This compound belongs to the class of cycloalkanols, which are cycloalkane derivatives containing a hydroxyl group.
Vorbereitungsmethoden
Cyclopentenol, methyl- can be synthesized through various methods. One common synthetic route involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Analyse Chemischer Reaktionen
Cyclopentenol, methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form cyclopentanone using common oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert cyclopentanone back to cyclopentenol, methyl- using reducing agents like sodium borohydride in an alcohol solvent . Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted cyclopentanol derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentenol, methyl- has several scientific research applications. It is used as a chemical intermediate in the production of perfumes, medicines, and dyes . In the pharmaceutical industry, it serves as a solvent for various drugs and is involved in the synthesis of active pharmaceutical ingredients. In the field of organic chemistry, it is used as a building block for the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of cyclopentenol, methyl- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of cyclopentenol, methyl- is converted to a carbonyl group, leading to the formation of cyclopentanone . This transformation involves the transfer of electrons and the breaking and forming of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclopentenol, methyl- can be compared with other similar compounds such as cyclopentanol, 2-methylcyclopentanol, and 3-methylcyclopentanol . These compounds share similar structural features but differ in the position and number of methyl groups attached to the cyclopentane ring. Cyclopentenol, methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
42871-13-6 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
2-methylcyclopenten-1-ol |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
NOPJGNUVWOVEBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


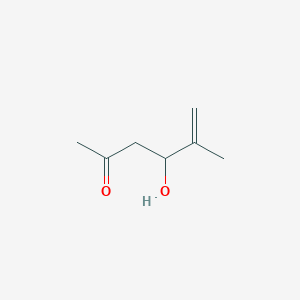
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
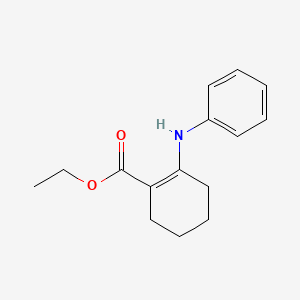
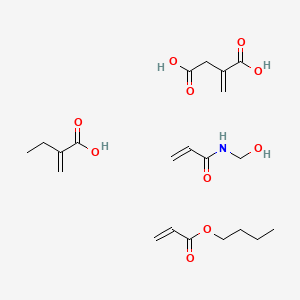
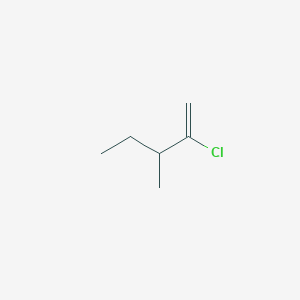
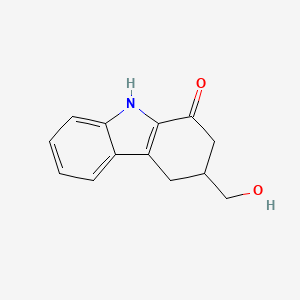
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
